5-(2-Methylpyrimidin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid
Description
Properties
Molecular Formula |
C8H6N4O3 |
|---|---|
Molecular Weight |
206.16 g/mol |
IUPAC Name |
5-(2-methylpyrimidin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C8H6N4O3/c1-4-9-3-2-5(10-4)7-11-6(8(13)14)12-15-7/h2-3H,1H3,(H,13,14) |
InChI Key |
FFVQEKZHAOJXQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=N1)C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Amidoxime Formation from Nitriles
The key starting material is a nitrile bearing the 2-methylpyrimidin-4-yl moiety. The nitrile is reacted with hydroxylamine hydrochloride in the presence of a base such as triethylamine in ethanol. The reaction proceeds at room temperature or slightly elevated temperatures (up to 70 °C) for 6 to 16 hours to afford the corresponding amidoxime intermediate.
- Reaction conditions :
- Nitrile (1 equiv)
- Hydroxylamine hydrochloride (1.5 equiv)
- Triethylamine (2 equiv)
- Solvent: Ethanol
- Temperature: Room temperature for 6 h, then 70 °C for 16 h
- Outcome: Full conversion to amidoxime confirmed by TLC and NMR
This step is crucial as it introduces the amidoxime functionality necessary for subsequent cyclization.
O-Acylation of Amidoximes
The amidoxime intermediate undergoes O-acylation with the carboxylic acid derivative corresponding to the 3-carboxylic acid substituent. This is typically achieved using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole) under mild conditions at room temperature.
- Reaction conditions :
- Amidoxime (1 equiv)
- Carboxylic acid (1 equiv)
- EDC (1.5 equiv)
- HOAt (1 equiv)
- Solvent: DMF or suitable polar aprotic solvent
- Temperature: Room temperature
- Reaction time: 24 h
The O-acyl amidoxime formed is a key intermediate that undergoes cyclodehydration to yield the oxadiazole ring.
Cyclodehydration to Form 1,2,4-Oxadiazole Ring
Cyclodehydration is performed by heating the O-acyl amidoxime in the presence of a base such as triethylamine at elevated temperatures (90–100 °C) for 2–3 hours. This step closes the ring, forming the 1,2,4-oxadiazole core.
- Reaction conditions :
- O-acyl amidoxime
- Triethylamine (1 equiv)
- Temperature: 90–100 °C
- Time: 2–3 hours
- pH: Slightly basic (pH ~9.5 borate buffer reported in some protocols)
The reaction yields the desired 3,5-disubstituted 1,2,4-oxadiazole with conversions ranging from 51% to 92%, depending on substituents and conditions.
Representative Experimental Data
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Amidoxime formation | Nitrile + NH2OH·HCl + TEA, EtOH, RT to 70 °C, 16h | >95 | Full conversion, clean intermediate |
| O-Acylation | Amidoxime + Carboxylic acid + EDC + HOAt, DMF, RT, 24h | 80–90 | High selectivity, mild conditions |
| Cyclodehydration | O-Acyl amidoxime + TEA, 90–100 °C, 2–3h | 51–92 | Efficient ring closure, minor side-products |
Additional Notes on Methodology
- The one-pot synthesis approach combining amidoxime formation, O-acylation, and cyclodehydration in sequence without isolation of intermediates has been reported to improve efficiency and facilitate parallel synthesis of oxadiazole libraries.
- Use of carbonyldiimidazole (CDI) as an alternative reagent allows simultaneous acylation and cyclodehydration in a single step, simplifying purification.
- The reaction solvent and base choice critically influence yields and purity. Dichloromethane with DIPEA has been shown effective for coupling steps in related oxadiazole syntheses.
- Avoidance of highly toxic reagents such as phosphorus oxychloride in favor of milder coupling reagents is preferred for safer and scalable syntheses.
Summary of Key Research Findings
- The amidoxime intermediate is reliably prepared from nitriles using hydroxylamine under mild conditions.
- O-Acylation with carboxylic acids using carbodiimide coupling agents proceeds with high efficiency.
- Cyclodehydration under basic heating conditions affords the oxadiazole ring with good to excellent yields.
- Parallel and one-pot methods enable rapid synthesis of diverse oxadiazole derivatives, including 5-(2-methylpyrimidin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid.
- These methods are compatible with a variety of substituents and allow for library synthesis in medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylpyrimidin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or alkyl groups .
Scientific Research Applications
Anticancer Properties
The oxadiazole scaffold has been extensively studied for its anticancer properties. Compounds with a similar structure have shown promising activity against various cancer cell lines. For instance, derivatives of 1,2,4-oxadiazoles have been reported to exhibit significant antiproliferative effects against human lung (A549), breast (MCF-7), and colon (HCT-116) cancer cells. A notable study indicated that specific oxadiazole derivatives led to cell cycle arrest and apoptosis in MCF-7 cells through caspase activation, highlighting their potential as anticancer agents .
Antimicrobial Activity
Oxadiazoles have also been investigated for their antimicrobial properties. Compounds similar to 5-(2-Methylpyrimidin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid have demonstrated effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Anti-inflammatory Effects
Research has suggested that oxadiazole derivatives can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This makes them potential candidates for the treatment of inflammatory diseases .
Pesticidal Activity
Compounds containing the oxadiazole moiety are being explored as potential pesticides due to their ability to disrupt insect growth and development. Studies have indicated that such compounds can effectively target specific pests while being less toxic to non-target organisms .
Polymer Chemistry
5-(2-Methylpyrimidin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid can be utilized in polymer synthesis to create materials with enhanced thermal stability and mechanical properties. The incorporation of oxadiazole units into polymer backbones can improve the material's performance in various applications including coatings and adhesives .
Case Studies
Mechanism of Action
The mechanism by which 5-(2-Methylpyrimidin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid exerts its effects is primarily through interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with other 1,2,4-oxadiazole-3-carboxylic acid derivatives, focusing on substituent effects, molecular properties, and reported bioactivities.
Substituent Variations and Molecular Properties
Table 1: Structural and Molecular Comparison
Key Observations:
Electron-withdrawing groups (e.g., CF₃ in ) increase stability and may improve metabolic resistance, whereas electron-donating groups (e.g., methoxy in ) modulate electronic properties for tailored reactivity.
Molecular Weight and Bioavailability :
- Smaller derivatives like 5-methyl-1,2,4-oxadiazole-3-carboxylic acid (128.09 g/mol) may exhibit better solubility, while bulkier analogs (e.g., 222.20 g/mol furan derivative in ) could face challenges in pharmacokinetics .
Table 2: Reported Bioactivities of Selected Analogs
Key Insights:
- Substitution with heteroaromatic groups (e.g., pyrimidine, pyrazole) correlates with antimicrobial and enzyme inhibitory activities, as seen in .
Biological Activity
5-(2-Methylpyrimidin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological properties of this compound, including its anticancer, antimicrobial, and anti-inflammatory activities, supported by recent research findings.
Chemical Structure and Properties
The compound features a 1,2,4-oxadiazole ring, which is known for its bioisosteric properties that contribute to its biological activity. The presence of the 2-methylpyrimidine moiety enhances its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. Specifically, compounds containing the oxadiazole ring have shown promising results against various cancer cell lines. For instance:
- Cytotoxicity Studies : A derivative of 1,2,4-oxadiazole demonstrated IC50 values ranging from 5.5 to 13.2 µM against drug-sensitive and drug-resistant chronic myeloid leukemia cell lines .
- Mechanism of Action : The mechanism often involves the inhibition of key enzymes such as telomerase and topoisomerase, which are critical for cancer cell proliferation .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | CML | 5.5 |
| Compound B | CML | 13.2 |
| Compound C | HeLa | 92.4 |
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been extensively studied:
- Bacterial Inhibition : Compounds have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 1.56 µg/mL .
- Antitubercular Activity : Some derivatives exhibited effective antitubercular activity against Mycobacterium tuberculosis with MICs ranging from 4 to 8 µM .
| Activity Type | Target Organism | MIC (µg/mL) |
|---|---|---|
| Bacterial | S. aureus | 1.56 |
| Tubercular | M. tuberculosis | 4 - 8 |
Anti-inflammatory Activity
Research indicates that oxadiazole derivatives may possess anti-inflammatory properties by inhibiting cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory pathway:
- Inhibition Studies : Compounds have shown varying degrees of inhibition against COX enzymes, suggesting potential applications in treating inflammatory diseases .
Case Studies
Several case studies illustrate the therapeutic potential of 5-(2-Methylpyrimidin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid:
- Cytotoxicity Against Cancer Cells : A study assessed the cytotoxic effects on HeLa cells and reported an IC50 value of approximately 92.4 µM for a related oxadiazole compound .
- Antimicrobial Efficacy : Another investigation demonstrated that a derivative with a pyridine moiety showed strong antibacterial effects on both Gram-positive and Gram-negative bacteria .
- Inflammation Models : In vivo models indicated that certain oxadiazole derivatives significantly reduced inflammation markers in animal models .
Q & A
Q. What are the optimal synthetic routes for preparing 5-(2-methylpyrimidin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid, and how can reaction yields be maximized?
The compound is typically synthesized via ester hydrolysis of a precursor, such as ethyl 5-(2-methylpyrimidin-4-yl)-1,2,4-oxadiazole-3-carboxylate. A general procedure involves refluxing the ester with aqueous KOH (2M, 10 equivalents) in ethanol or methanol at 80°C for 2 hours. After solvent removal, acidification to pH 2 with HCl under ice yields the carboxylic acid. Recrystallization in ethanol improves purity . Key variables affecting yield include reaction temperature, base concentration, and solvent choice.
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- Mass spectrometry (MS): ESI-MS is critical for confirming molecular weight (e.g., [M+H]+ peaks). For example, a related oxadiazole-carboxylic acid derivative showed a mass signal at m/z 235.1 .
- NMR: H and C NMR can resolve the oxadiazole ring protons (δ 8.5–9.5 ppm for aromatic protons) and pyrimidine substituents.
- IR spectroscopy: Carboxylic acid C=O stretches (~1700 cm) and oxadiazole ring vibrations (~1600 cm) are diagnostic .
Q. How can researchers assess the compound’s stability under varying storage conditions?
Stability studies should monitor degradation via HPLC or TLC under controlled humidity (e.g., 40–60% RH) and temperature (4°C, 25°C, 40°C). Acidic/basic conditions may hydrolyze the oxadiazole ring, necessitating pH-neutral storage buffers .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data, such as inconsistent IC50_{50}50 values across enzyme inhibition assays?
Discrepancies may arise from assay conditions (e.g., buffer pH, ionic strength) or enzyme isoforms. For example, a related oxadiazole-carboxylic acid showed IC = 1.2 µM against E. coli DNA gyrase but weaker activity against topoisomerase IV . Validate results using orthogonal assays (e.g., fluorescence polarization vs. gel electrophoresis) and control for enzyme purity and co-factor availability.
Q. How can computational methods guide the design of derivatives with enhanced target selectivity?
Molecular docking (e.g., AutoDock Vina) can predict binding interactions between the oxadiazole-carboxylic acid scaffold and target proteins like DNA gyrase. Focus on modifying the pyrimidine substituent to optimize hydrogen bonding or π-π stacking. Free energy perturbation (FEP) calculations may further refine affinity predictions .
Q. What mechanistic insights explain unexpected byproducts during synthesis, such as oxadiazole ring opening?
Ring-opening reactions may occur under strongly acidic or basic conditions. For instance, nitration of imidazole derivatives in HNO/HSO led to oxadiazole-carboxylic acid formation via intermediate hydrolysis . Monitor reaction progress with LC-MS and adjust pH/stoichiometry to suppress side pathways.
Methodological Considerations
Q. How can researchers validate the compound’s role in multi-target inhibition studies (e.g., bacterial gyrase and human kinases)?
Use competitive binding assays (e.g., SPR or ITC) to measure binding constants () against off-target proteins. For kinase selectivity, screen against a panel of kinases (e.g., Eurofins KinaseProfiler) and apply statistical clustering (e.g., PCA) to identify selectivity patterns .
Q. What chromatographic techniques optimize purity assessment for this heterocyclic compound?
Reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) resolves polar impurities. For challenging separations, HILIC or chiral columns may improve resolution. Validate purity >95% by integrating UV (254 nm) and MS signals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
